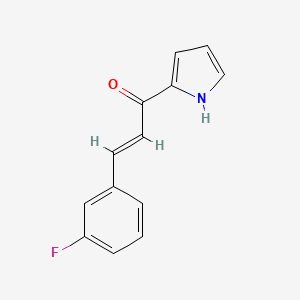

(E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

説明

(E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a fluorine atom on one of the phenyl rings and a pyrrole ring attached to the propenone moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 1H-pyrrole-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the desired compound.

化学反応の分析

Types of Reactions

(E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to (E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one. For example, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that similar compounds exhibit significant inhibitory activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that this compound derivatives exhibit potent activity against fungal pathogens such as Rhizoctonia solani, with effective concentrations (EC50) ranging from 0.0107 to 0.0134 mg/mL . This suggests potential applications in agricultural fungicides or as therapeutic agents against fungal infections.

Neuroprotective Effects

Another avenue of research focuses on the neuroprotective properties of this compound. Studies suggest that derivatives may act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. In silico evaluations have shown favorable interactions with the enzyme, suggesting a pathway for further drug development .

Agricultural Applications

Fungicides

The biological evaluation of this compound has revealed its potential as a fungicide. Its effectiveness against plant pathogens can be harnessed to develop new agricultural chemicals aimed at protecting crops from fungal diseases . The compound's ability to inhibit fungal growth at low concentrations makes it an attractive candidate for further development.

Materials Science

Synthesis of Advanced Materials

In materials science, compounds like this compound are explored for their role in synthesizing advanced materials with unique properties. The incorporation of such compounds into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | PubMed | Demonstrated anticancer activity through apoptosis induction in cancer cell lines . |

| Antimicrobial Activity | RSC Publications | Exhibited effective antifungal activity against R. solani . |

| Neuroprotection | PMC | Potential acetylcholinesterase inhibitor; implications for neurodegenerative disease treatment . |

| Agricultural Chemistry | ACS Publications | Identified as a candidate for developing new fungicides due to low effective concentrations . |

作用機序

The mechanism of action of (E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The α,β-unsaturated carbonyl system is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, thereby altering their function. The presence of the fluorine atom and the pyrrole ring can also influence the compound’s binding affinity and specificity for its targets.

類似化合物との比較

Similar Compounds

- (E)-3-(4-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

- (E)-3-(3-chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

- (E)-3-(3-bromophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

Uniqueness

(E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.

生物活性

(E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a fluorophenyl group and a pyrrole moiety, which contribute to its potential pharmacological properties.

Chemical Structure and Synthesis

The compound is synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of 3-fluoroacetophenone with 1H-pyrrole-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in ethanol or methanol under mild conditions, yielding the desired chalcone structure.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound shows significant inhibitory effects against various microbial strains. For instance, it exhibited excellent activity against Rhizoctonia solani, with effective concentration (EC50) values ranging from 0.0107 to 0.0134 mg/mL .

- Anticancer Properties : The compound has been evaluated for its anticancer potential against multiple cancer cell lines. It is believed that its mechanism involves the modulation of specific molecular targets, leading to apoptosis in cancer cells . The α,β-unsaturated carbonyl system in chalcones is particularly reactive, allowing for interactions with nucleophilic sites on proteins.

The mechanism of action is primarily attributed to the compound's ability to form covalent bonds with proteins, altering their function. The presence of the fluorine atom enhances its binding affinity to certain targets, which may include enzymes and receptors involved in cancer progression and inflammation .

Antimicrobial Efficacy

A recent study highlighted the antimicrobial efficacy of several chalcone derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentration (MIC) values lower than those of standard antibiotics .

Anticancer Activity

In a study focusing on various chalcone derivatives, this compound was identified as a potent inhibitor of cell proliferation in human cancer cell lines such as A549 and H460. The cytotoxicity was linked to its ability to induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Comparative Biological Activity Table

特性

IUPAC Name |

(E)-3-(3-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-4-1-3-10(9-11)6-7-13(16)12-5-2-8-15-12/h1-9,15H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHJMDYKTDTNPG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。